- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

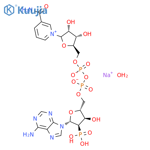

74784-45-5 structure

Nome do Produto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

-

- β-NADPH-D

- NADPH-D

- β-NADPH-D Discontin

- β-NADPH-DDiscontinued

- 1-Dimethylamino-4-trimethylsilylbenzene

- 5'-ester with (4S)-1,...

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- Me3SiC6H4-p-NMe2

- N,N-dimethyl-4-trimethylsilanyl-aniline

- p-Dimethylaminophenyltrimethylsilane

- [(S)-4-d]NADPH

- [(S)-4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- lifitegrast impurity T

- 1,1',1''-Phosphinylidynetrisaziridine-d12

- Aphoxide-d12

- APO-d12

- ENT 24915-d12

- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12

- NSC 9717-d12

- 74784-45-5

- ?-NADPH-D

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- [(S)-4-2H]NADPH

- [(S)-4-d]NADPH

-

- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

- Chave InChI: ACFIXJIJDZMPPO-FNCXJVNDSA-N

- SMILES: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Propriedades Computadas

- Massa Exacta: 746.09700

- Massa monoisotópica: 746.09738025g/mol

- Contagem de átomos isótopos: 1

- Contagem de dadores de ligações de hidrogénio: 9

- Contagem de aceitadores de ligações de hidrogénio: 22

- Contagem de Átomos Pesados: 48

- Contagem de Ligações Rotativas: 13

- Complexidade: 1410

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 8

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 364Ų

- XLogP3: -6.8

Propriedades Experimentais

- Densidade: 2.287

- Ponto de ebulição: 1175.129°C at 760 mmHg

- Ponto de Flash: 664.494°C

- Índice de Refracção: 1.849

- PSA: 393.58000

- LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Informações de segurança

- Condição de armazenamento:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Método de produção

Método de produção 1

Condições de reacção

1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C

Referência

Método de produção 2

Condições de reacção

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referência

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Método de produção 3

Condições de reacção

1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9

Referência

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Método de produção 4

Condições de reacção

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referência

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Método de produção 5

Condições de reacção

1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5

Referência

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Método de produção 6

Condições de reacção

1.1R:C:9028-53-9

Referência

- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura Relacionada

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Produtos relacionados

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 36493-41-1(Trichloro[3-(2-methoxyethoxy)propyl]silane)

- 886498-82-4(3-Chloro-6-hydroxy-2,5-dimethyl-benzaldehyde)

- 2786-51-8(5-Chlorobenzodthiazole)

- 2172095-29-1(1-2-fluoro-5-(trifluoromethyl)phenyl-1H-pyrazole-5-sulfonamide)

- 1250932-28-5(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine)

- 2227661-38-1(rac-(1R,2S)-2-(2-methyl-1,3-thiazol-4-yl)methylcyclopentan-1-ol)

- 1344788-17-5(3-(5-chlorofuran-2-yl)prop-2-en-1-amine)

- 1494097-48-1(3-amino-2-(diethylamino)pyridine-4-carboxylic acid)

- 20551-34-2(5-Chloro-2,6-dimethylpyrimidin-4-ol)

Fornecedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente